5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid is a complex organoboron compound that belongs to the category of boronic acids. Its systematic name is (3-bromo-5-((4-fluorophenyl)carbamoyl)phenyl)boronic acid, and it has the chemical formula C13H10BBrFNO3. The compound is characterized by the presence of a boronic acid functional group, which is significant in various chemical reactions, particularly in organic synthesis and medicinal chemistry. It has a molecular weight of 337.94 g/mol and is typically available in a purity of 95% .
This compound can be sourced from various chemical suppliers and is often utilized in research laboratories for its unique properties. It is cataloged under CAS number 2121513-21-9 and has been referenced in several scientific publications and patents, indicating its relevance in ongoing research efforts .
5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid is classified as an organoboron compound due to the presence of a boron atom. It falls within the broader category of boronic acids, which are known for their utility in Suzuki coupling reactions and as intermediates in pharmaceutical synthesis .
The synthesis of 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common approach involves:
The reaction mechanism generally involves nucleophilic attack by the amine on the carbonyl carbon of the carboxylic acid derivative, followed by subsequent reactions to introduce the boronic acid functionality. The use of catalysts or specific solvents can enhance yield and selectivity .
5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid participates in various chemical reactions, including:
The reactivity of this compound is influenced by its electron-withdrawing groups (bromine and fluorine), which enhance its electrophilicity during nucleophilic substitution reactions. The presence of both amine and boronic acid functionalities allows for diverse synthetic applications .
In chemical reactions, 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid typically acts as a Lewis acid due to its boron center, facilitating various transformations:
Kinetic studies may reveal that the rate of reaction depends on factors such as temperature, solvent polarity, and concentration of reactants. Mechanistic studies often utilize spectroscopy to monitor changes during reactions involving this compound .
Relevant data about melting point, boiling point, and spectral properties (like NMR or IR spectra) can provide additional insights into its physical characteristics .
5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid finds applications in:
Research continues into its potential applications in catalysis and other fields due to its versatile reactivity profile .
This comprehensive analysis highlights 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid's significance in chemical research, showcasing its synthesis methods, structural characteristics, reactivity patterns, and diverse applications in science.
The structural architecture of 5-bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid integrates three pharmacophoric elements—a boronic acid functionality, halogen substituents (bromine and fluorine), and an amide linkage—within a single molecular framework. This compound exemplifies the strategic design of polyfunctional building blocks that serve dual purposes in synthetic organic chemistry and medicinal chemistry applications. With the boronic acid group positioned ortho to the bromine substituent and meta to the aminocarbonyl bridge, this synthon offers distinct regiochemical advantages in transition metal-catalyzed reactions while enabling targeted molecular interactions in biological systems [1] [3]. Its systematic IUPAC designation, (3-bromo-5-((4-fluorophenyl)carbamoyl)phenyl)boronic acid, precisely encodes the spatial relationships between these functional groups that govern its reactivity and molecular recognition properties [1].
Boronic acids serve as indispensable coupling partners in the Suzuki-Miyaura reaction, a palladium-catalyzed process that forges carbon-carbon bonds under mild conditions with exceptional functional group tolerance. This transformation leverages the unique reactivity of organoboron compounds, where the boronic acid moiety acts as a nucleophilic transfer agent following transmetalation to palladium(II) intermediates [3] [4]. The 5-bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid exhibits dual functionality in these reactions: the boronic acid group participates in cross-coupling while the bromine substituent serves as a tunable halogen handle for sequential functionalization.
Recent advances highlight the synthetic versatility of such polyfunctional aryl boronic acids. The bromine atom, being an excellent leaving group for oxidative addition, enables orthogonal reactivity in iterative cross-coupling sequences. Meanwhile, the aminocarbonyl tether provides structural rigidity that can enhance regioselectivity in metal-catalyzed transformations [4]. The compound's stability under various reaction conditions stems from the electron-withdrawing nature of the carboxamide group, which reduces the boronic acid's pKa and stabilizes the tetrahedral boronate form—a crucial factor in preventing protodeboronation side reactions during coupling [3].
Table 1: Suzuki-Miyaura Coupling Partners for Bromophenylboronic Acid Derivatives
Boronic Acid Coupling Partner | Halide Partner | Catalyst System | Reported Yield | Key Application |
---|---|---|---|---|
5-Bromo-3-substituted phenylboronic acid | Aryl iodides | Pd(PPh₃)₄/Na₂CO₃ | 75-92% | Biphenyl pharmaceuticals |
Bromophenylboronic acids | Vinyl bromides | Pd(dppf)Cl₂/K₃PO₄ | 68-85% | Conjugated materials |
Polyhalogenated arylboronic acids | Heteroaryl chlorides | XPhos Pd G2/ CsF | 60-78% | Medicinal chemistry scaffolds |
Functionalized bromophenylboronic acids | Aryl triflates | Pd(OAc)₂/SPhos | 82-95% | Natural product synthesis |
The synthesis of such complex boronic acids typically employs Miyaura borylation strategies, where diboronyl esters (e.g., B₂pin₂) react with aryl bromides under palladium catalysis. Alternatively, direct boronylation using iridium or rhodium catalysts enables regioselective C-H functionalization of the aromatic ring—methods that have gained prominence due to their atom economy [3]. For pharmaceutical applications, the flow chemistry approach has emerged as a superior method for synthesizing sensitive bromophenylboronic acids, suppressing protonation and butylation side reactions through precise reaction control [3].
The strategic placement of bromine and fluorine atoms within the aromatic boronate framework profoundly influences both the compound's reactivity and physicochemical properties. The bromine substituent serves primarily as a directing group for regioselective metalation and subsequent functionalization, while simultaneously acting as an excellent electrophilic site for nucleophilic aromatic substitution or oxidative addition to palladium(0) complexes [3] [7] [8]. This dual capability makes brominated aryl boronic acids particularly valuable for constructing complex molecules through sequential coupling strategies.
The fluorine atom on the anilino moiety exerts significant electronic effects through its strong electron-withdrawing nature and capacity for orthogonal non-covalent interactions. Fluorine substitution reduces the electron density of the adjacent carboxamide group, enhancing its hydrogen-bond accepting capacity while simultaneously modulating the boronic acid's Lewis acidity. This electronic perturbation lowers the pKa of the boronic acid by approximately 1-2 units compared to non-fluorinated analogs, facilitating boronate formation under physiological conditions—a crucial property for bioactive molecules targeting serine proteases [3] [9].
Table 2: Electronic and Steric Effects of Substituents in Bromophenylboronic Acids
Substituent Pattern | Steric Bulk (A³) | Hammett Constant (σ) | Impact on Boronic Acid pKa | Coupling Rate Enhancement |
---|---|---|---|---|
5-Bromo (meta position) | 0.52 | +0.39 | Minimal reduction (ΔpKa~0.2) | Moderate (1.5x vs para) |
3-Trifluoromethyl | 0.98 | +0.54 | Significant reduction (ΔpKa~1.1) | High (3.2x vs methyl) [7] |
2-Fluoro-4-methoxy-3-methyl | 0.85 | +0.06 (F), -0.27 (OMe) | Complex electronic effects | Variable [9] |
4-Methoxycarbonyl | 0.72 | +0.45 | Moderate reduction (ΔpKa~0.7) [8] | High (2.8x vs hydrogen) |
The orthogonal reactivity between the bromine and boronic acid functionalities enables sequential transformations: the bromine can be selectively functionalized via Suzuki coupling while preserving the boronic acid for subsequent reactions, or vice versa. This characteristic makes 5-bromo-3-substituted phenylboronic acids particularly valuable for synthesizing unsymmetrical terphenyls and other complex architectures. Additionally, the fluorine atom creates opportunities for intramolecular interactions with the boronic acid group, potentially stabilizing transition states during coupling reactions or influencing conformation in biological environments [7] [9].
The steric profile of bromine (van der Waals radius: 1.85 Å) influences the conformational flexibility of the molecule. When positioned ortho to the boronic acid, the bromine substituent imposes torsional constraints that can attenuate the rate of protodeboronation—a common decomposition pathway for ortho-substituted aryl boronic acids. This steric protection enhances the compound's stability during storage and handling, as evidenced by the cold-chain transportation recommendations for similar bromo-fluoro phenylboronic acids [7] [9].
The integration of an aminocarbonyl tether with boronic acid functionality creates a privileged molecular architecture that mimics the tetrahedral transition state of peptide bond hydrolysis—a property exploited by several clinically approved protease inhibitors. The 4-fluorophenylaminocarbonyl group in this compound serves as a pharmacophore amplifier that enhances target binding through complementary hydrophobic interactions and hydrogen bonding, while the boronic acid acts as a reversible covalent warhead for nucleophilic serine or threonine residues in enzyme active sites [3] [5]. This dual mechanism underpins the remarkable potency of boronic acid-based drugs like bortezomib, which inhibits the 26S proteasome through formation of a tetrahedral adduct with the catalytic threonine residue [3].
Structural analogs featuring the aminocarbonyl-boronic acid motif have demonstrated promising activity as opioid receptor antagonists, as evidenced by patent literature describing compounds for treating addiction and eating disorders. The fluorophenyl moiety specifically enhances blood-brain barrier permeability while providing metabolic stability against oxidative degradation—a crucial factor for central nervous system targets [5]. The bromine substituent offers a strategic handle for late-stage functionalization via cross-coupling or nucleophilic substitution, enabling rapid generation of structure-activity relationship (SAR) libraries from a common boronic acid-containing scaffold [4] [5].
Table 3: Biological Targets for Aminocarbonyl-Boronic Acid Hybrid Compounds
Biological Target | Reported Activity | Structural Features Required | Potential Therapeutic Applications |
---|---|---|---|
Serine proteases | Inhibition (IC₅₀: nM range) | Boronic acid ortho to amide | Anticoagulants, anti-inflammatories [3] |
β-Lactamases | Potentiation of β-lactam antibiotics | Cyclic boronic acid derivatives | Antibiotic resistance reversal [3] |
Opioid receptors | Antagonism/inverse agonism | Biaryl aminocarbonyl-boronic acids | Addiction treatment, eating disorders [5] |
Proteasome (20S subunit) | Inhibition | Dipeptidyl boronic acids | Multiple myeloma, lymphoma [3] |
The molecular hybridization approach exemplified by this compound—merging boronic acid reactivity with the recognition properties of 4-fluoroanilide—represents an emerging strategy in rational drug design. This architecture enables simultaneous engagement of both hydrogen bond donor/acceptor regions and nucleophilic residues in enzyme binding pockets. Computational studies suggest that the fluorine atom participates in orthogonal dipolar interactions with protein backbone amides, while the boronic acid forms dative bonds with catalytic serine residues [3] [5]. These interactions collectively contribute to the high binding affinity and selectivity observed in boronic acid-based therapeutics.
The future development of this compound class will likely focus on prodrug strategies to overcome the inherent polarity limitations of boronic acids. Esterification of the boronic acid as trifluoroborate salts or MIDA boronates represents promising approaches to enhance membrane permeability while maintaining the potential for enzymatic activation in target tissues. Such innovations could expand the utility of aminocarbonyl-boronic acid hybrids to intracellular targets beyond the current scope of extracellular proteases and β-lactamases [3].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: